2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid
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Overview
Description
2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MNBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiosemicarbazones and has been studied for its potential applications in cancer treatment and other diseases.
Scientific Research Applications
2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including arthritis and cardiovascular diseases.
Mechanism of Action
The mechanism of action of 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid can prevent the growth and proliferation of cancer cells. Moreover, 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, which further contributes to its anti-cancer properties.
Biochemical and Physiological Effects:
2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and anti-inflammatory and antioxidant properties. 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have low toxicity, which makes it a potential candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments, including its low toxicity and potential applications in cancer treatment and other diseases. However, 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid has some limitations, including its limited solubility in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
There are several future directions for the study of 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid, including the development of new synthetic methods for its production, further studies to determine its pharmacokinetic and pharmacodynamic properties, and the evaluation of its potential applications in cancer treatment and other diseases. Moreover, 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid can be used as a lead compound for the development of new thiosemicarbazones with improved properties for therapeutic use.
Synthesis Methods
The synthesis of 2-chloro-5-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide, followed by the reaction with 4-methoxy-3-nitrobenzoyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
properties
IUPAC Name |
2-chloro-5-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O6S/c1-26-13-5-2-8(6-12(13)20(24)25)14(21)19-16(27)18-9-3-4-11(17)10(7-9)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEYIYFLMSZHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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